5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide

Descripción general

Descripción

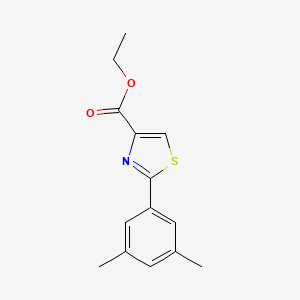

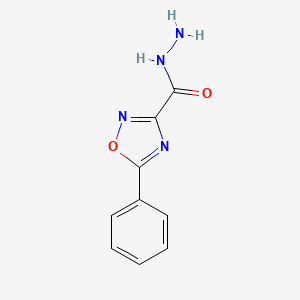

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This compound is also known as POH.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide, often involves reactions of acid hydrazides with acid chlorides or carboxylic acids. This is followed by the direct cyclization of diacylhydrazines using various dehydrating agents . A one-pot synthesis-arylation strategy has also been reported for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides .Molecular Structure Analysis

The molecular structure of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide was established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, has been reported . This reaction sequence, featuring a second stage copper-catalyzed 1,3,4-oxadiazole arylation, was found to tolerate (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide can be determined using various spectroscopic techniques. For instance, UV, IR, 1H NMR, 13C NMR, and mass spectrometry were used to establish the structures of newly synthesized 1,3,4-oxadiazole derivatives .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Applications

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide derivatives are explored for their potential in treating various cancers. The oxadiazole nucleus is a common feature in several pharmacologically active compounds, showing effectiveness in inhibiting cancer cell growth. Research indicates that modifications to the oxadiazole ring can lead to compounds with significant anticancer activities .

Antiviral Research: Anti-HIV and Anti-Hepatitis

The oxadiazole derivatives, including 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide, have been studied for their antiviral properties, particularly against HIV and hepatitis. These compounds can be designed to interfere with viral replication processes, offering a promising route for new antiviral drug development .

Antimicrobial Agents: Treatment of Tuberculosis (TB)

Oxadiazole compounds have shown promise as potent antimicrobial agents. Specifically, they have been tested against Mycobacterium tuberculosis, the bacterium responsible for TB. The research aims to develop new TB treatments that are more effective and have fewer side effects than current medications .

Organic Electronics: OLEDs and Solar Cells

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide is used in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and solar cells. The oxadiazole core is valued for its electron-accepting properties, which are crucial for the efficient operation of these devices .

Liquid Crystals: Display Technology

The structural properties of oxadiazole derivatives make them suitable for use in liquid crystal displays (LCDs). These compounds can improve the performance of LCDs by enhancing their thermal stability and display properties .

High-Energy Materials: Energetic Compounds

Due to the presence of nitrogen and oxygen atoms in the oxadiazole ring, these compounds are explored for use in high-energy materials. They can serve as components in propellants and explosives, where controlled energy release is required .

Mecanismo De Acción

Target of Action

Similar compounds, such as 1,3,4-oxadiazole thioethers, have shown antibacterial activities . They have been found to interact with proteins like the translational regulator (CsrA) and the virulence regulator (Xoc3530) . These proteins play crucial roles in bacterial growth and pathogenicity .

Mode of Action

For instance, similar compounds have been found to disrupt the growth and pathogenicity of bacteria by interfering with proteins associated with bacterial virulence .

Biochemical Pathways

Related compounds have been found to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .

Result of Action

Related compounds have been found to disrupt the growth and pathogenicity of bacteria . This disruption is likely due to the compound’s interaction with target proteins, leading to changes in their function .

Safety and Hazards

While specific safety and hazard information for 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide was not found in the search results, it’s important to handle all chemicals with appropriate safety precautions. For example, a related compound, 1,3,4-oxadiazole-2-propionic acid, has hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation .

Direcciones Futuras

The development of antimicrobial resistance necessitates the synthesis of new medicinal substances to which microorganisms are sensitive. Oxadiazoles, including 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide, are being explored for their potential as anti-infective agents . The versatility of the 1,2,4-oxadiazole scaffold in drug discovery makes it a promising area for future research .

Propiedades

IUPAC Name |

5-phenyl-1,2,4-oxadiazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-12-8(14)7-11-9(15-13-7)6-4-2-1-3-5-6/h1-5H,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYHKQDFVPBUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

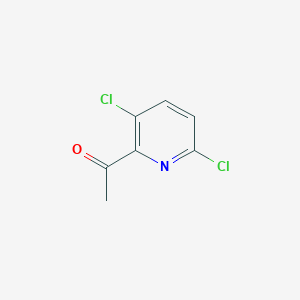

![1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B1394898.png)